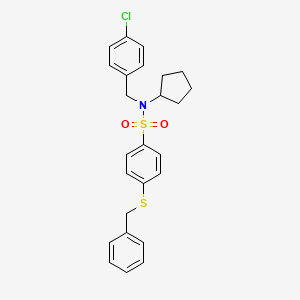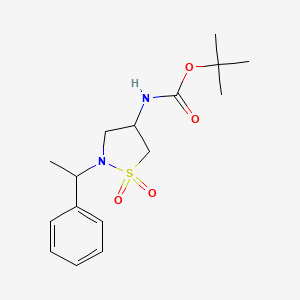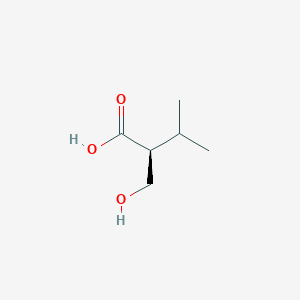
Ethyl 2-(2-fluoropyridin-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-fluoropyridin-3-yl)acetate: is an organic compound with the molecular formula C9H10FNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate typically involves the reaction of 2-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Fluoropyridine+Ethyl bromoacetateK2CO3,DMFEthyl 2-(2-fluoropyridin-3-yl)acetate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 2-(2-fluoropyridin-3-yl)acetic acid.
Oxidation: Formation of oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-fluoropyridin-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparación Con Compuestos Similares
- Ethyl 2-(5-fluoropyridin-3-yl)acetate
- Ethyl 2-(2-chloropyridin-3-yl)acetate
- Ethyl 2-(2-bromopyridin-3-yl)acetate
Comparison: Ethyl 2-(2-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and different reactivity patterns. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
ethyl 2-(2-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 |
Clave InChI |
XWDAELFZNPBZGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)




![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)




![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)

